Cas no 55869-99-3 (Anisodamine)

Anisodamine structure
Anisodamine structure
Product Name:Anisodamine
CAS-Nr.:55869-99-3
MF:C17H23NO4
MW:305.36882519722
CID:369959
PubChem ID:6918612
Update Time:2025-05-23

Anisodamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-(1R,3S,5R,6S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • (-)-Anisodamine
    • 3-bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate
    • 6(S)-Hydroxyhyoscyamine Discontinued See H942900
    • 6-Hydroxyhyoscyamine
    • 6β-HydroxyhyoscyaMine
    • 7-Hydroxy-Hyoscyamine
    • ALPHA-(HYDROXYMETHYL)-BENZENEACETIC ACI 6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2
    • Anisodamine
    • Benzeneacetic acid, a-(hydroxymethyl)-,(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
    • (1r-(1-α,3-β(s*),5-α,6-α))-.1)oct-3-yleste
    • (1R,2'S,3S,5R,6S)-6-hydroxyhyo
    • (3S,6R,2'S)-6β-hydroxyhyoscyamine
    • 6-(S)-hydroxyhyoscyamine
    • 6-hydroxy-hyoscyamin
    • 6-β-hydroxyhyoscyamine
    • Hyoscyamine, 6-hydroxy- (6ci, 7ci)
    • α-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
    • α-(hydroxymethyl)-benzeneaceticaci6-hydroxy-8-methyl-8-azabicyclo(3.2
    • alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
    • CHEMBL2165224
    • Hyoscyamine, 6-hydroxy-
    • OVR
    • Raceanisodamine [WHO-DD]
    • GLXC-25555
    • NS00069083
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-REL-
    • ANISODAMINE [MART.]
    • NCGC00485098-02
    • U5AC4ZPQ36
    • CCG-221772
    • (S)-3-hydroxy-2-phenyl-propionic acid (1r,3s,5r,6S)-6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester, AldrichCPR
    • Anisodamine, (+/-)-
    • 55869-99-3
    • UNII-01343Q8EL8
    • MS-24415
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
    • DB11785
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (1R-(1-alpha,3-beta(S*),5-alpha,6-alpha))-
    • WTQYWNWRJNXDEG-RBZJEDDUSA-N
    • (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL (2S)-3-HYDROXY-2-PHENYLPROPANOATE
    • CS-4549
    • [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
    • (-)-6.beta.-hydroxyhyoscyamine
    • 654-II
    • UNII-U5AC4ZPQ36
    • 6.beta.-Hydroxyhyoscyamine
    • 85760-60-7
    • ANISODAMINE [WHO-DD]
    • [(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-rel-
    • NCGC00485098-01
    • 01343Q8EL8
    • HY-N0584
    • Raceanisodamine
    • AKOS015955736
    • DTXSID301025872
    • [(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
    • CHEBI:2735
    • F85216
    • AC1L9DTH
    • NS00100880
    • C10842
    • 6-beta-hydroxyhyoscyamine
    • AKOS005388168
    • AKOS001660518
    • 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • 7beta-Hydroxyhyoscyamine
    • MFCD03764601
    • WTQYWNWRJNXDEG-UHFFFAOYSA-N
    • 7b-Hydroxyhyoscyamine
    • WTQYWNWRJNXDEG-UHFFFAOYSA-
    • O11598
    • BCP13929
    • HY-N2064
    • 39459-41-1
    • NCGC00095248-02
    • CCG-18441
    • (6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
    • SR-01000161872-5
    • EU-0041704
    • 7(c)micro-hydroxyhyoscyamine;Raceanisodamine; alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester; Tropic acid 6-hydroxy-3-tropanyl ester
    • CS-0018553
    • FT-0697836
    • AC-3381
    • racanisodamine
    • A919268
    • SR-01000161872-3
    • FT-0774891
    • 6-Hydroxy hyoscyamine
    • 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl3-hydroxy-2-phenylpropanoate
    • InChI=1/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
    • SR-01000161872
    • BCP13930
    • 3-Hydroxy-2-phenyl-propionic acid 6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
    • s5705
    • NCGC00095248-01
    • 17659-49-3
    • DS-19740
    • Anisodamine (6-hydroxy Hyoscyamine)
    • Inchi: 1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14+,15+,16-/m0/s1
    • InChI-Schlüssel: WTQYWNWRJNXDEG-RBZJEDDUSA-N
    • Lächelt: O[C@H]1C[C@@H]2C[C@@H](C[C@H]1N2C)OC([C@H](CO)C1C=CC=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 305.16300
  • Monoisotopenmasse: 305.163
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 396
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 70

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.27
  • Schmelzpunkt: NA
  • Siedepunkt: 474.6±45.0 °C at 760 mmHg
  • Flammpunkt: 240.8±28.7 °C
  • Brechungsindex: 1.565
  • Löslichkeit: H2O: ≥5mg/mL
  • PSA: 70.00000
  • LogP: 0.83960
  • Dampfdruck: 0.0±1.2 mmHg at 25°C

Anisodamine Sicherheitsinformationen

Anisodamine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19714-1g
Anisodamine
55869-99-3 98%
1g
¥964.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19714-250mg
Anisodamine
55869-99-3 98%
250mg
¥542.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19714-500mg
Anisodamine
55869-99-3 98%
500mg
¥629.00 2023-09-09
Chemenu
CM480465-10mg
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
55869-99-3 95%+
10mg
$123 2023-01-01
eNovation Chemicals LLC
Y1264238-500mg
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
55869-99-3 97%
500mg
$200 2024-06-06
eNovation Chemicals LLC
Y1264238-1g
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
55869-99-3 97%
1g
$310 2024-06-06
MedChemExpress
HY-N0584-1mg
Anisodamine
55869-99-3 99.02%
1mg
¥1300 2025-04-16
MedChemExpress
HY-N0584-5mg
Anisodamine
55869-99-3 99.02%
5mg
¥3800 2025-04-16
ChemScence
CS-4549-1mg
Anisodamine
55869-99-3 98.01%
1mg
$130.0 2022-04-27
ChemScence
CS-4549-5mg
Anisodamine
55869-99-3 98.01%
5mg
$380.0 2022-04-27

Anisodamine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:55869-99-3)Anisodamine
Bestellnummer:A1204057
Bestandsstatus:in Stock
Menge:1mg/5mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:51
Preis ($):163.0/476.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:55869-99-3)Anisodamine
A1204057
Reinheit:99%/99%
Menge:1mg/5mg
Preis ($):163.0/476.0
Email